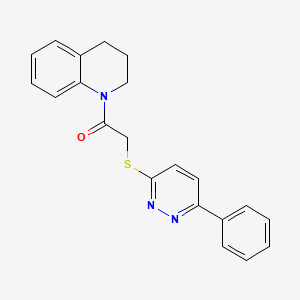

![molecular formula C13H16O B3007994 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 53755-66-1](/img/structure/B3007994.png)

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Overview

Description

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, also known as AH-7921, is a synthetic opioid analgesic that was first synthesized in the 1970s. It was initially developed as a potential painkiller, but due to its high abuse potential and lack of safety data, it was never approved for medical use. Despite this, it has gained popularity as a recreational drug in recent years and has been associated with numerous deaths.

Scientific Research Applications

Conformational Analysis and Synthesis

- The compound has been involved in synthesis and conformational analysis. Studies like those by Camps et al. (1997) focused on the synthesis and analysis of related compounds, indicating its role in forming various derivatives under different reaction conditions (Camps et al., 1997).

Spectral Characterization and Structure Analysis

- Research by Edder et al. (2019) on similar compounds showcased the use of NMR, FT-IR spectroscopy, and X-ray diffraction for spectral characterization and structural analysis (Edder et al., 2019).

Macrocyclic Compound Studies

- This chemical structure has been utilized in the study of macrocyclic compounds, as investigated by Reichardt and Scheibelein (1978), who explored reactions leading to macrocyclic derivatives (Reichardt & Scheibelein, 1978).

Synthesis and Utilization in Organic Chemistry

- The compound plays a role in the synthesis of various organic compounds. For instance, Learmonth, Proctor, and Scopes (1997) discussed its use in synthesizing amino derivatives, illustrating its versatility in organic synthesis (Learmonth et al., 1997).

Formation of Metal Complexes

- It has applications in forming metal complexes, as shown by Sakata and Annoura (1990), who synthesized and characterized metal complexes with this compound, highlighting its role in inorganic chemistry (Sakata & Annoura, 1990).

Antiproliferative Agents Synthesis

- Vanguru et al. (2017) explored the synthesis of compounds with this structure as potential anti-proliferative agents, indicating its significance in medicinal chemistry (Vanguru et al., 2017).

Synthesis of Novel Compounds

- Research has also focused on synthesizing novel compounds using this structure as a base. Rong et al. (2012) reported an efficient method for preparing derivatives, demonstrating its utility in novel compound synthesis (Rong et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

Properties

IUPAC Name |

7,7-dimethyl-8,9-dihydro-6H-benzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIJOJBBDLPUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

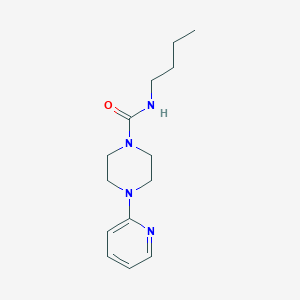

![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)

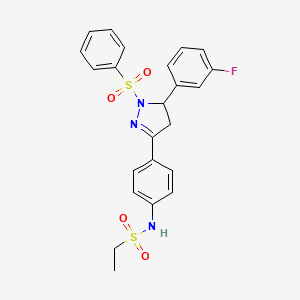

![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)

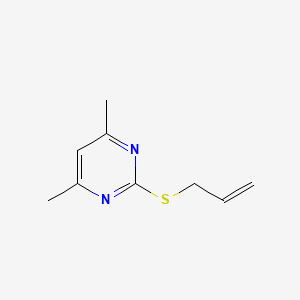

![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)

![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)